molecular formula C17H15N3OS B11368505 3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide

3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11368505
M. Wt: 309.4 g/mol
InChI Key: QWPMCVVEFIIKKG-UHFFFAOYSA-N
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Description

3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions.

    Coupling with Benzamide: The thiadiazole ring is then coupled with a benzamide derivative. This can be achieved through various coupling reactions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. Continuous flow synthesis offers advantages like improved reaction control, higher yields, and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiadiazoles.

Scientific Research Applications

3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar benzamide derivatives.

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C17H15N3OS/c1-11-6-8-13(9-7-11)15-18-17(22-20-15)19-16(21)14-5-3-4-12(2)10-14/h3-10H,1-2H3,(H,18,19,20,21)

InChI Key

QWPMCVVEFIIKKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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